

Schisantherin C: A Technical Guide to Natural Sources and Extraction

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Compound of Interest

Compound Name: Schisantherin C

Cat. No.: B15567248

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a dibenzocyclooctadiene lignan found predominantly in plants of the Schisandra genus. These lignans are the subject of extensive research due to their wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects. As interest in the therapeutic potential of **Schisantherin C** grows, standardized and efficient methods for its extraction and quantification are crucial for research and development. This technical guide provides an in-depth overview of the natural sources of **Schisantherin C** and detailed protocols for its extraction, tailored for professionals in the fields of pharmacology, natural product chemistry, and drug development.

Natural Sources of Schisantherin C

The primary natural source of **Schisantherin C** is the fruit of *Schisandra sphenanthera*. While also present in the more commonly known *Schisandra chinensis*, quantitative analyses consistently show that *S. sphenanthera* possesses significantly higher concentrations of **Schisantherin C**, along with its isomers Schisantherin A and B.^{[1][2][3]} The lignan content can vary depending on factors such as the geographical origin, time of harvest, and the specific part of the plant used, with the highest concentrations typically found in the ripe fruits.^{[4][5]}

Quantitative Data on Lignan Content

The following table summarizes the quantitative data for key lignans in *Schisandra sphenanthera* and *Schisandra chinensis*, highlighting the differences in their chemical profiles. This data is essential for selecting the appropriate plant material for targeted extraction of **Schisantherin C**.

Lignan	<i>Schisandra sphenanthera</i> (mg/g of dried fruit)	<i>Schisandra chinensis</i> (mg/g of dried fruit)	Key Differentiating Feature
Schisantherin C	Significantly higher	Typically lower	High in <i>S. sphenanthera</i>
Schisantherin A	0.5 - 4.5[6]	Typically lower; 1.87 (seeds, UAE with ATPS)[7]	High in <i>S. sphenanthera</i>
Schisantherin B	Significantly higher[2]	Typically lower	High in <i>S. sphenanthera</i>
Schisandrin	Typically lower or not a major component	2.2 - 37.5[2]	High in <i>S. chinensis</i>
Schisandrin B	0.1 - 1.5[6]	8.0 - 23.5[2]	High in <i>S. chinensis</i>
Gomisin A	Typically lower	7.4 - 12.8[2]	High in <i>S. chinensis</i>
(+)-Anwulignan	0.2 - 2.0[6]	Typically lower	High in <i>S. sphenanthera</i>
Deoxyschisandrin	0.3 - 2.5[6]	Typically present	-

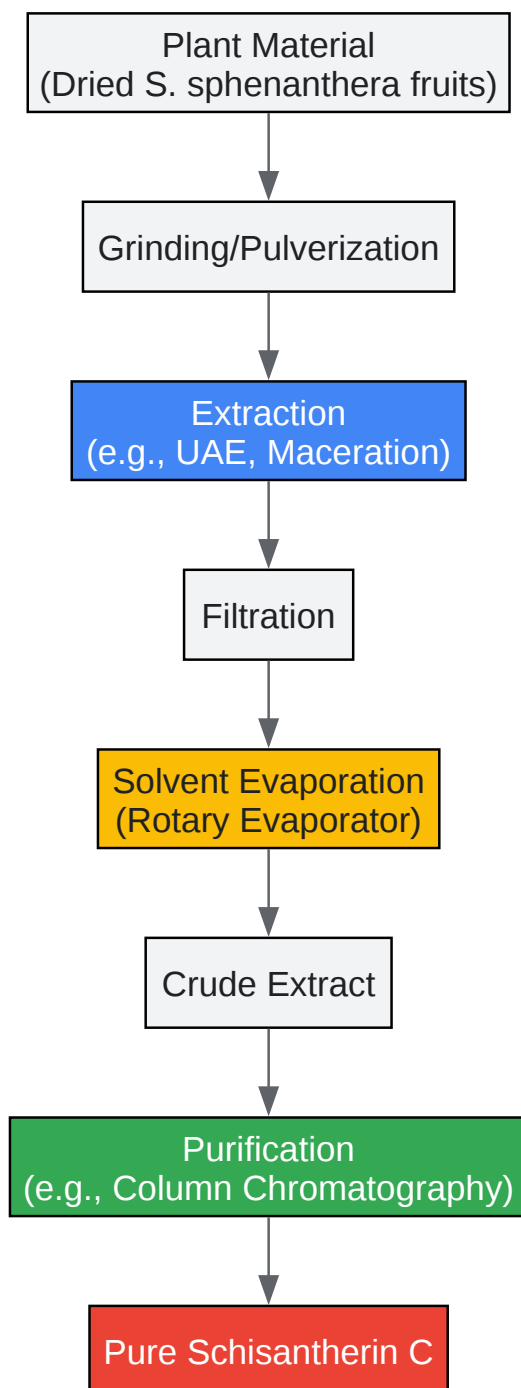
Extraction Methodologies

Several methods have been developed for the extraction of lignans from *Schisandra* species. The choice of method depends on factors such as desired yield, purity, solvent consumption, extraction time, and available equipment. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods.

General Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of **Schisantherin C** from Schisandra fruits.

General Workflow for Schisantherin C Extraction and Purification



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General workflow for **Schisantherin C** extraction.

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) of Lignans

This protocol describes an efficient method for extracting lignans from the dried fruits of *S. sphenanthera*.^[6]

Materials and Equipment:

- Dried fruits of *S. sphenanthera*
- Grinder or mill
- 80% Ethanol
- Ultrasonic bath
- Rotary evaporator
- Filter paper (e.g., Whatman No. 1)
- Glassware (beakers, flasks)

Procedure:

- Sample Preparation: Grind the dried fruits of *S. sphenanthera* into a fine powder.
- Extraction:
 - Weigh 10 g of the powdered sample and place it in a flask.
 - Add 100 mL of 80% ethanol to the flask.
 - Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
- Filtration: Filter the extract through filter paper to remove solid plant material.

- **Solvent Evaporation:** Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
- **Storage:** Store the dried extract in a desiccator at 4°C until further analysis.

A study on ultrasound-assisted extraction of lignans from *S. chinensis* seeds coupled with an aqueous two-phase system (ATPS) reported the following optimized conditions: a solvent-to-solid ratio of 20:1, ultrasonic power of 800 W, and an extraction time of 61.1 minutes.^{[7][8]} This yielded 1.87 mg/g of Schisantherin A.^[7]

Conventional Solvent Extraction (Maceration)

This is a simpler, though less rapid, extraction method.

Procedure:

- **Sample Preparation:** Prepare the powdered plant material as described for UAE.
- **Extraction:**
 - Weigh 10 g of the powdered sample and place it in a flask.
 - Add 100 mL of 80% ethanol.
 - Macerate the sample for 24 hours with occasional shaking.^[6]
- **Filtration, Concentration, and Storage:** Follow steps 3-5 from the UAE protocol.

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide is a green technology that offers high selectivity for lignans.

Procedure:

- Dried and pulverized fruits of *S. chinensis* (1 kg) were extracted using supercritical CO₂.^[9]
- Conditions: 30 MPa pressure, 45°C, and a CO₂ flow rate of 60 kg/h for 3 hours.^[9]

- This method is particularly effective for extracting lipophilic compounds like lignans and avoids the use of organic solvents.[9][10][11] The addition of a co-solvent like ethanol can significantly increase the yield of lignans.[10]

Microwave-Assisted Extraction (MAE)

MAE is another modern technique that can provide high extraction efficiency in a shorter time. [12]

Comparative Yields of Extraction Methods for Lignans from Schisandra

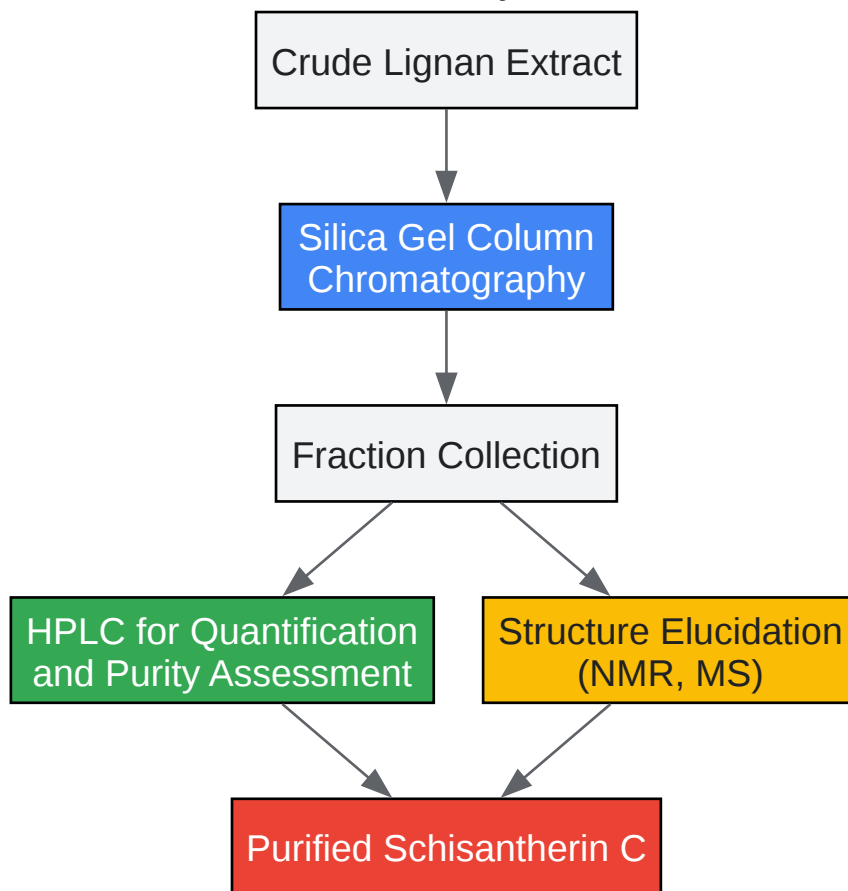
Extraction Method	Lignan	Yield (mg/g)	Reference
Ultrasonic-Assisted Extraction (with ATPS)	Schisandrin	13.10	[7][13]
	Schisantherin A	1.87	
	Deoxyschizandrin	1.84	
Smashing Tissue Extraction	Schisandrin	5.49	[13]
	Schisantherin A	0.44	
	Deoxyschisandrin	1.017	
	Schisandrin B	3.951	
Microwave-Assisted Deep Eutectic Solvent Extraction	Schisandrin C	0.43	[13]
	Schisantherin A	4.019	

Purification and Quantification

Following crude extraction, purification is typically achieved using chromatographic techniques.

Purification Workflow

Purification and Analysis Workflow



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Workflow for purification and analysis of **Schisantherin C**.

Protocol for HPLC Quantification of Lignans: This protocol outlines a standardized High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of key lignans in *S. sphenanthera* extract.[6]

Materials and Equipment:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Methanol (HPLC grade)
- Reference standards for **Schisantherin C** and other target lignans

Chromatographic Conditions:

- Mobile Phase: A: Acetonitrile, B: Water
- Gradient Elution:
 - 0-20 min: 40-60% A
 - 20-40 min: 60-80% A
 - 40-50 min: 80% A
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Column Temperature: 30°C
- Injection Volume: 10 µL

Conclusion

This guide provides a comprehensive overview of the natural sources and extraction methodologies for **Schisantherin C**. Schisandra sphenanthera stands out as the most abundant natural source of this promising bioactive lignan. The selection of an appropriate extraction technique, from conventional maceration to more advanced methods like UAE and SFE, will depend on the specific research or developmental goals. The detailed protocols and quantitative data presented herein serve as a valuable resource for scientists and researchers, facilitating the standardized and efficient isolation of **Schisantherin C** for further pharmacological investigation and potential therapeutic applications.

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